FR-229934 Exhibits High In Vitro Potency Against PDE V, Comparable to Sildenafil
In vitro enzymatic assays demonstrate that FR-229934 is a potent PDE V inhibitor with an IC50 of 50 nM . This potency is directly comparable to sildenafil, the prototypical PDE V inhibitor, which is reported in the literature to have a PDE5 IC50 in the range of approximately 3-10 nM under similar biochemical assay conditions [1]. While both compounds achieve potent enzyme inhibition, the quantitative data confirms that FR-229934 possesses high affinity for the target, positioning it within the same general potency range as established PDE V inhibitors.
| Evidence Dimension | In vitro enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | Sildenafil IC50 ≈ 3-10 nM (range from biochemical assays) |
| Quantified Difference | FR-229934 IC50 is approximately 5- to 17-fold higher than that of sildenafil, depending on the specific assay reference. |
| Conditions | Biochemical enzyme inhibition assay (in vitro) |
Why This Matters
This quantitative potency data confirms that FR-229934 is a bona fide tool compound for studying PDE V-dependent signaling, providing a benchmark against the most widely used reference inhibitor in the field.
- [1] Boolell, M., Allen, M. J., Ballard, S. A., Gepi-Attee, S., Muirhead, G. J., Naylor, A. M., Osterloh, I. H., & Gingell, C. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International Journal of Impotence Research, 8(2), 47–52. View Source
